2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol
Overview
Description
2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C9H19NOS and its molecular weight is 189.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as ethanolamines, are known to interact with various biological targets, including gaba and glycine receptors .
Mode of Action
Ethanol, a compound with a similar structure, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning . This interaction could potentially alter cellular functions and lead to various physiological effects.
Biochemical Pathways
Ethanolamines, which share a similar structure, are known to be involved in the formation of cellular membranes, indicating a potential role in lipid metabolism and cell signaling .
Result of Action
Compounds with similar structures, such as thiazoles, have been reported to exhibit diverse biological activities, including antitumor and cytotoxic activity .
Biochemical Analysis
Biochemical Properties
2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting substrate affinity. These interactions can modulate the activity of enzymes, leading to changes in metabolic flux and overall cellular metabolism .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that alter the function of the target molecule. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation or transformation into other metabolites. These changes can influence its activity and effectiveness in biochemical assays. Long-term exposure to the compound may also lead to adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism may also produce intermediates that have distinct biological activities, contributing to its overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells. Once inside, it can localize to specific cellular compartments or accumulate in certain tissues, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
2-[ethyl(thian-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-2-10(5-6-11)9-3-7-12-8-4-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRQQITLCUBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.